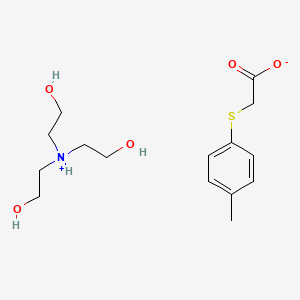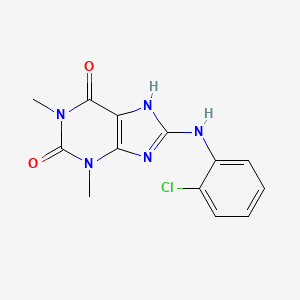
Theophylline, 8-(o-chloroanilino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline itself is a methylxanthine drug used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the o-chloroanilino group modifies its properties, making it a compound of interest in various scientific research fields.
准备方法
The synthesis of Theophylline, 8-(o-chloroanilino)- typically involves the chlorination of theophylline at the 8th position. One common method uses N-chlorosuccinimide as the chlorinating agent, which is preferred over chlorine gas due to its lower toxicity and environmental impact . The reaction is carried out in an aqueous phase, which further enhances the safety and environmental friendliness of the process. The yield of this method is reported to be between 88-90%, with a high purity of over 99% .
化学反应分析
Theophylline, 8-(o-chloroanilino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a wide range of substituted theophylline derivatives.
科学研究应用
Theophylline, 8-(o-chloroanilino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various theophylline derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly those involving adenosine receptors.
Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry.
作用机制
Theophylline, 8-(o-chloroanilino)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs . Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and anti-inflammatory effects .
相似化合物的比较
Theophylline, 8-(o-chloroanilino)- is similar to other methylxanthine derivatives such as:
Theophylline: The parent compound, primarily used as a bronchodilator.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: Found in chocolate, with mild stimulant and diuretic effects.
What sets Theophylline, 8-(o-chloroanilino)- apart is its specific modification with the o-chloroanilino group, which can alter its pharmacokinetic and pharmacodynamic properties, making it a unique compound for research and potential therapeutic applications .
属性
CAS 编号 |
5429-34-5 |
|---|---|
分子式 |
C13H12ClN5O2 |
分子量 |
305.72 g/mol |
IUPAC 名称 |
8-(2-chloroanilino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)19(2)13(18)21)16-12(17-10)15-8-6-4-3-5-7(8)14/h3-6H,1-2H3,(H2,15,16,17) |
InChI 键 |
WNYQXOIYVOXWAJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)
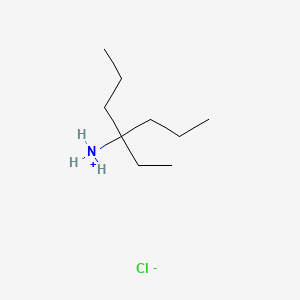
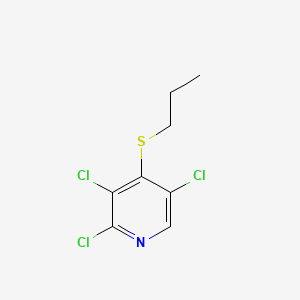
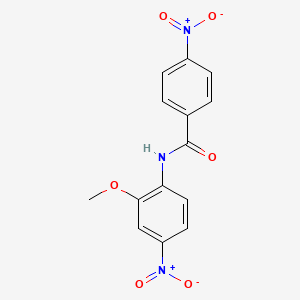
![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
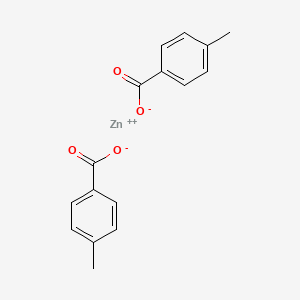
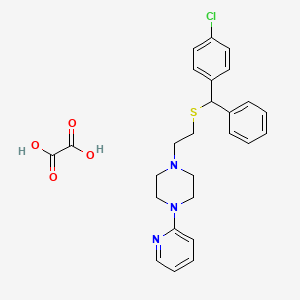
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)
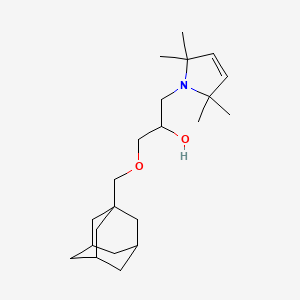
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
